molecular formula C10H6F3NO B8212027 8-(Trifluoromethyl)isoquinolin-4-ol

8-(Trifluoromethyl)isoquinolin-4-ol

Cat. No.: B8212027
M. Wt: 213.16 g/mol
InChI Key: YQBRYAGMNCOGDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 8-(Trifluoromethyl)isoquinolin-4-ol can be achieved through several routes:

Chemical Reactions Analysis

8-(Trifluoromethyl)isoquinolin-4-ol undergoes various chemical reactions:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)isoquinolin-4-ol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in cellular processes.

    Pathways: It affects pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

8-(Trifluoromethyl)isoquinolin-4-ol can be compared with other fluorinated isoquinoline derivatives:

    4-Fluoroisoquinoline: This compound has a single fluorine atom instead of a trifluoromethyl group.

    4-Hydroxy-2-quinolone: This compound has a similar structure but lacks the trifluoromethyl group.

Properties

IUPAC Name

8-(trifluoromethyl)isoquinolin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-6-7(8)4-14-5-9(6)15/h1-5,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBRYAGMNCOGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C(=C1)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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